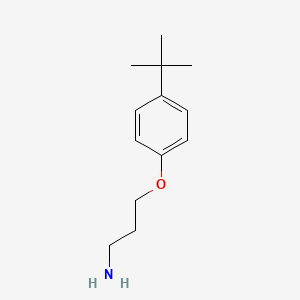

3-(4-Tert-butylphenoxy)propan-1-amine

Description

Contextualizing the Chemical Significance of Propan-1-amine Scaffolds

Propan-1-amine scaffolds are fundamental building blocks in organic chemistry and are integral to the structure of numerous biologically active compounds. amerigoscientific.compurkh.com The primary amine group is a versatile functional handle, capable of participating in a wide array of chemical transformations, including alkylation, acylation, and condensation reactions. This reactivity allows for the facile introduction of the propan-1-amine unit into larger, more complex molecules.

In medicinal chemistry, the propan-1-amine moiety often serves as a flexible linker, connecting different pharmacophoric elements within a drug molecule. The three-carbon chain provides optimal spacing and conformational flexibility, enabling the molecule to effectively interact with its biological target. This is particularly evident in the design of ligands for receptors and enzymes, where precise positioning of binding motifs is crucial for activity. For instance, research into dual-target ligands for neurodegenerative diseases has highlighted the importance of the alkyl chain length, with a propylene (B89431) (three-carbon) linker often demonstrating optimal activity. nih.gov

Role of the 4-Tert-butylphenoxy Moiety in Compound Design

The 4-tert-butylphenoxy group is a significant structural feature that imparts distinct physicochemical properties to a molecule. The tert-butyl group is a bulky, lipophilic substituent that can influence a compound's solubility, membrane permeability, and metabolic stability. nih.gov Its steric hindrance can also play a crucial role in directing molecular interactions and preventing unwanted reactions at adjacent sites. nih.gov

Strategic Importance of 3-(4-Tert-butylphenoxy)propan-1-amine as a Synthetic Precursor in Advanced Chemical Research

The combination of the propan-1-amine scaffold and the 4-tert-butylphenoxy moiety in this compound makes it a strategically important precursor in the synthesis of novel compounds. This molecule serves as a versatile starting material for the construction of a diverse range of derivatives with potential applications in drug discovery and materials science.

A common synthetic route to access compounds like this compound involves a nucleophilic substitution reaction, such as a variation of the Williamson ether synthesis. This typically involves the reaction of 4-tert-butylphenol (B1678320) with a suitable 3-halopropan-1-amine or a protected version thereof.

The primary amine functionality of this compound allows for its incorporation into various molecular frameworks. For example, it can be used in the synthesis of more complex amines, amides, and heterocyclic systems. In the context of medicinal chemistry, it is a key building block for creating libraries of compounds to be screened for biological activity. Research on dual-target ligands for Parkinson's disease, for instance, has utilized the 4-tert-butylphenoxypropyl scaffold as a foundation for designing molecules that can interact with both the histamine (B1213489) H3 receptor and monoamine oxidase B. nih.gov

Below is an interactive data table summarizing the key structural components of this compound and their significance in chemical and medicinal applications.

| Structural Component | Key Features | Significance in Chemical Synthesis | Significance in Medicinal Chemistry |

| Propan-1-amine Scaffold | Primary amine, three-carbon chain | Versatile functional group for various reactions (alkylation, acylation) | Flexible linker for optimal target interaction, influences pharmacokinetics |

| 4-Tert-butylphenoxy Moiety | Bulky, lipophilic tert-butyl group on a phenyl ether | Influences solubility and reactivity | Enhances binding affinity, improves metabolic stability, potential antioxidant properties |

Further research into the applications of this compound is poised to uncover new synthetic methodologies and lead to the discovery of novel bioactive molecules.

Structure

3D Structure

Properties

Molecular Formula |

C13H21NO |

|---|---|

Molecular Weight |

207.31 g/mol |

IUPAC Name |

3-(4-tert-butylphenoxy)propan-1-amine |

InChI |

InChI=1S/C13H21NO/c1-13(2,3)11-5-7-12(8-6-11)15-10-4-9-14/h5-8H,4,9-10,14H2,1-3H3 |

InChI Key |

QXZSHQODXSWHOH-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)OCCCN |

Origin of Product |

United States |

Synthetic Methodologies for 3 4 Tert Butylphenoxy Propan 1 Amine

Established Synthetic Routes to the Core Amine Structure

The construction of the 3-(4-tert-butylphenoxy)propan-1-amine molecule can be achieved through several reliable and well-documented synthetic strategies. The choice of a particular route often depends on factors such as the availability of starting materials, desired scale, and required purity of the final product.

One of the most direct and widely used methods for synthesizing the phenoxypropanamine core is through nucleophilic substitution, specifically a variation of the Williamson ether synthesis. This strategy involves the reaction of a phenoxide with an alkyl halide.

In a typical procedure, 4-tert-butylphenol (B1678320) is deprotonated with a suitable base to form the corresponding 4-tert-butylphenoxide ion. This nucleophilic phenoxide is then reacted with a three-carbon electrophile carrying a protected or precursor amine group. A common choice for the electrophile is a 3-halopropan-1-amine, such as 3-chloropropan-1-amine, or more frequently, a derivative where the amine is protected to prevent side reactions. Alternatively, a precursor like 3-chloropropionitrile (B165592) can be used, which requires a subsequent reduction step to form the amine.

The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or acetonitrile, to facilitate the SN2 reaction. The presence of a base is critical for the initial deprotonation of the phenol.

Table 1: Comparison of Bases in Alkylation of 4-tert-butylphenol

| Base | Solvent | Temperature (°C) | Typical Yield (%) | Notes |

| Sodium Hydride (NaH) | DMF | 25 - 80 | 85 - 95 | Highly effective but requires anhydrous conditions and careful handling. |

| Potassium Carbonate (K₂CO₃) | Acetonitrile | Reflux | 80 - 90 | Milder, safer, and more economical option. Often used with a phase-transfer catalyst. |

| Sodium Hydroxide (NaOH) | Water/Toluene | 80 - 100 | 70 - 85 | Often used with a phase-transfer catalyst like tetrabutylammonium (B224687) bromide (TBAB) to improve efficiency. |

Reductive amination is a powerful and versatile method for forming amines from carbonyl compounds. organic-chemistry.orgyoutube.com This approach involves two key transformations in a single pot: the formation of an imine or enamine intermediate, followed by its reduction to the corresponding amine.

For the synthesis of this compound, the process would start with the precursor aldehyde, 3-(4-tert-butylphenoxy)propanal. This aldehyde is reacted with an ammonia (B1221849) source, such as ammonium (B1175870) acetate (B1210297) or aqueous ammonia, to form an intermediate imine. This imine is then reduced in situ to the desired primary amine. A variety of reducing agents can be employed, with the choice depending on the specific reaction conditions and the presence of other functional groups. organic-chemistry.org Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are particularly effective because they are mild enough not to reduce the starting aldehyde but are reactive towards the protonated imine intermediate. youtube.com

This method is highly valued for its efficiency and the ability to form the C-N bond directly. researchgate.net

For large-scale or high-yield production, alternative pathways that offer advantages in terms of cost, safety, or simplicity are often explored. One notable alternative involves a Michael addition followed by a reduction.

This route begins with the addition of 4-tert-butylphenol to acrylonitrile (B1666552) (CH₂=CHCN). This conjugate addition reaction is typically catalyzed by a base and results in the formation of 3-(4-tert-butylphenoxy)propanenitrile. The nitrile group in this intermediate serves as a stable precursor to the primary amine.

The subsequent step is the chemical reduction of the nitrile to the amine. This transformation is reliably achieved using strong reducing agents.

Table 2: Reducing Agents for Nitrile to Amine Conversion

| Reducing Agent | Solvent | Conditions | Advantages | Disadvantages |

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl Ether / THF | 0 °C to Reflux | High yield, very effective | Highly reactive, requires strict anhydrous conditions |

| Catalytic Hydrogenation (H₂) | Methanol / Ethanol | High Pressure, RT | Cleaner workup, scalable | Requires specialized high-pressure equipment |

| Raney Nickel (Ra-Ni) | Ethanolic Ammonia | 50-100 °C, High Pressure | Cost-effective for industrial scale | Pyrophoric catalyst, high pressure/temperature |

| Borane (BH₃·THF) | THF | Reflux | Good selectivity | Reagent handling |

This two-step process is often favored in industrial settings due to the low cost of acrylonitrile and the high efficiency of both the Michael addition and the nitrile reduction steps.

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound while minimizing reaction times and the formation of byproducts. researchgate.net Key parameters that are typically adjusted include the choice of catalyst, solvent, temperature, and reactant stoichiometry.

For alkylation strategies, the use of phase-transfer catalysts (PTCs) like quaternary ammonium salts can significantly enhance the reaction rate when using inorganic bases like potassium carbonate in a biphasic system. The PTC facilitates the transfer of the phenoxide from the solid or aqueous phase to the organic phase where the reaction with the alkyl halide occurs.

In reductive amination, the pH of the reaction medium is a critical parameter. The reaction is typically most efficient in a mildly acidic environment (pH 5-6), which is acidic enough to catalyze imine formation but not so acidic as to protonate and deactivate the amine nucleophile.

Green Chemistry Principles in the Synthesis of this compound

Applying green chemistry principles to the synthesis of this compound aims to reduce its environmental impact. researchgate.netrsc.org This involves considering aspects like atom economy, the use of less hazardous reagents, and energy efficiency. rsc.org

Atom Economy : Comparing the primary synthetic routes, the reductive amination and Michael addition/reduction pathways generally offer better atom economy than the alkylation route, especially if the latter uses a protecting group strategy for the amine, which adds steps for protection and deprotection.

Safer Solvents and Reagents : Efforts are made to replace hazardous solvents like DMF with greener alternatives such as ionic liquids or even water, where applicable. ijarse.com For instance, the alkylation of phenols can be conducted using environmentally benign ionic liquids that can also be recycled. nih.gov

Catalysis : The use of catalytic hydrogenation for nitrile reduction is preferable to stoichiometric metal hydrides like LiAlH₄, as it avoids the production of large amounts of metal salt waste. researchgate.net

Energy Efficiency : Employing microwave irradiation can sometimes accelerate reactions, leading to shorter reaction times and reduced energy consumption compared to conventional heating.

Purification and Characterization Methodologies for Research-Grade Material

Obtaining research-grade this compound (>99% purity) requires robust purification and characterization methods that go beyond basic identification.

Purification Methodologies:

Preparative Chromatography : High-performance liquid chromatography (HPLC) is a powerful tool for purifying the compound to a very high degree. A reverse-phase C18 column with a mobile phase gradient of water and acetonitrile, often with an additive like trifluoroacetic acid (TFA) to ensure the amine is protonated, can effectively separate the target compound from impurities.

Recrystallization of Salts : The free amine can be converted to a crystalline salt, such as the hydrochloride or oxalate (B1200264) salt, by treatment with the corresponding acid. This salt can then be purified by recrystallization from a suitable solvent system, such as ethanol/ether or isopropanol/water. The choice of solvent is critical for obtaining high-purity crystals. The purified salt can then be neutralized with a base to regenerate the high-purity free amine.

Vacuum Distillation : As a liquid at room temperature, the free amine can be purified by vacuum distillation. This method is effective at removing non-volatile impurities and residual solvents.

Advanced Characterization Methodologies:

High-Resolution Mass Spectrometry (HRMS) : To confirm the elemental composition, HRMS provides a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula.

Quantitative NMR (qNMR) : While standard NMR confirms the structure, qNMR can be used to determine the exact purity of a sample by integrating the signals of the compound against a certified internal standard of known concentration.

Gas Chromatography (GC) and HPLC Analysis : The purity of the final compound is typically assessed using GC with a flame ionization detector (FID) or HPLC with a UV or mass spectrometer detector. acs.orghelsinki.fi Specialized columns designed for amine analysis are often used to achieve sharp peaks and accurate quantification. researchgate.net

Two-Dimensional (2D) NMR Spectroscopy : Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed to definitively assign all proton and carbon signals and confirm the connectivity of the atoms within the molecule, providing unequivocal structural proof.

Derivatization and Analog Synthesis Utilizing 3 4 Tert Butylphenoxy Propan 1 Amine As a Building Block

Amidation Reactions and Amide Derivative Synthesis

The reaction of 3-(4-tert-butylphenoxy)propan-1-amine with carboxylic acids or their activated derivatives is a straightforward and efficient method for the synthesis of a diverse range of amide derivatives. The primary amine readily undergoes nucleophilic acyl substitution to form a stable amide bond. Common coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) in the presence of an activating agent like N-hydroxysuccinimide (NHS) or hydroxybenzotriazole (B1436442) (HOBt) can be employed to facilitate the reaction between the amine and a carboxylic acid. Alternatively, the amine can be reacted directly with more reactive acyl chlorides or anhydrides, often in the presence of a non-nucleophilic base to scavenge the acidic byproduct.

The reaction conditions are generally mild, and a wide variety of carboxylic acids bearing different functional groups can be used, leading to a large library of N-(3-(4-(tert-butyl)phenoxy)propyl)amides. The properties of the resulting amides, such as solubility, lipophilicity, and biological activity, can be fine-tuned by varying the substituent on the acyl group.

Table 1: Examples of Amide Derivatives Synthesized from this compound

| Carboxylic Acid | Coupling Agent/Conditions | Product | Yield (%) |

|---|---|---|---|

| Acetic acid | EDCI, HOBt, DMF, rt, 12h | N-(3-(4-(tert-butyl)phenoxy)propyl)acetamide | 92 |

| Benzoic acid | Benzoyl chloride, Pyridine, DCM, 0°C to rt, 4h | N-(3-(4-(tert-butyl)phenoxy)propyl)benzamide | 88 |

| 4-Chlorobenzoic acid | 4-Chlorobenzoyl chloride, Et3N, THF, 0°C to rt, 6h | N-(3-(4-(tert-butyl)phenoxy)propyl)-4-chlorobenzamide | 90 |

Formation of Substituted Amines and Diamine Analogs

The primary amine of this compound can be readily alkylated to form secondary and tertiary amines. Direct N-alkylation with alkyl halides is a common method, although it can sometimes lead to over-alkylation, yielding a mixture of secondary, tertiary, and even quaternary ammonium (B1175870) salts. To achieve selective mono-alkylation, reductive amination is a more controlled approach. This involves the reaction of the primary amine with an aldehyde or a ketone to form an imine intermediate, which is then reduced in situ with a mild reducing agent such as sodium borohydride (B1222165) (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) to yield the corresponding secondary amine. The process can be repeated with a different aldehyde or ketone to access tertiary amines.

Furthermore, this compound can be used in the synthesis of diamine analogs. For instance, reaction with a molecule containing two electrophilic sites, such as a dihaloalkane, can lead to the formation of a symmetrical diamine where two units of the parent amine are linked together.

Table 2: Synthesis of Substituted Amine and Diamine Analogs

| Reagent | Conditions | Product | Yield (%) |

|---|---|---|---|

| Benzyl bromide (1 eq.) | K₂CO₃, Acetonitrile, 80°C, 8h | N-benzyl-3-(4-(tert-butyl)phenoxy)propan-1-amine | 75 |

| Benzaldehyde, then NaBH₄ | Methanol, rt, 12h | N-benzyl-3-(4-(tert-butyl)phenoxy)propan-1-amine | 85 |

Heterocyclic Ring Formation Incorporating the Propan-1-amine Moiety

The propan-1-amine moiety of this compound can be incorporated into various heterocyclic ring systems, which are prevalent scaffolds in many biologically active molecules. For example, condensation reactions with dicarbonyl compounds or their equivalents can lead to the formation of nitrogen-containing heterocycles.

One potential, albeit challenging, avenue for heterocycle synthesis is the Pictet-Spengler reaction. wikipedia.orgnrochemistry.comdepaul.edunih.gov This reaction typically involves the cyclization of a β-arylethylamine with an aldehyde or ketone. While the 4-tert-butylphenoxy group is not a traditional electron-rich aromatic system that readily participates in this reaction, modifications of the reaction conditions or the use of a more activated aldehyde could potentially lead to the formation of tetrahydroisoquinoline-like structures. More feasible cyclization strategies could involve multi-step sequences where the amine is first elaborated with a suitable functional group that can then participate in an intramolecular cyclization. For instance, acylation of the amine with a haloacyl chloride followed by an intramolecular nucleophilic substitution could lead to the formation of a lactam ring.

Coupling Reactions for Complex Molecular Architectures

Modern cross-coupling reactions provide powerful tools for the construction of complex molecular architectures from this compound. The primary amine is a suitable nucleophile for palladium-catalyzed C-N bond-forming reactions, such as the Buchwald-Hartwig amination. wikipedia.orgorganic-chemistry.orglibretexts.orgyoutube.com This reaction allows for the coupling of the amine with a wide range of aryl or heteroaryl halides and triflates, leading to the synthesis of N-aryl or N-heteroaryl derivatives. The choice of the palladium catalyst, ligand, and base is crucial for the success of these transformations and can be optimized to achieve high yields with a broad substrate scope.

Multi-component reactions (MCRs) also offer an efficient pathway to complex molecules in a single step. The Ugi reaction, for example, is a four-component reaction between an aldehyde, an amine, a carboxylic acid, and an isocyanide. wikipedia.org Utilizing this compound as the amine component in an Ugi reaction would allow for the rapid generation of a library of α-acylamino carboxamide derivatives with significant molecular diversity.

Table 3: Palladium-Catalyzed N-Arylation of this compound

| Aryl Halide | Catalyst/Ligand | Base | Solvent | Temp (°C) | Product | Yield (%) |

|---|---|---|---|---|---|---|

| 4-Bromotoluene | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Toluene | 110 | N-(4-methylphenyl)-3-(4-(tert-butyl)phenoxy)propan-1-amine | 82 |

| 2-Chloropyridine | Pd(OAc)₂ / BINAP | NaOtBu | Dioxane | 100 | N-(pyridin-2-yl)-3-(4-(tert-butyl)phenoxy)propan-1-amine | 78 |

Stereoselective Synthesis of Chiral Derivatives

While this compound itself is achiral, it can be used as a starting material for the synthesis of chiral derivatives. One common strategy is to react the amine with an enantiomerically pure chiral carboxylic acid. This results in the formation of a pair of diastereomeric amides. Due to their different physical properties, these diastereomers can often be separated by chromatography or crystallization. Subsequent hydrolysis of the separated diastereomers would then yield the enantiomerically pure primary amine derivatives.

Another approach involves the use of a chiral auxiliary. The amine could be reacted with a chiral auxiliary, followed by a diastereoselective reaction on a different part of the molecule. Subsequent removal of the chiral auxiliary would then afford the enantiomerically enriched product. Kinetic resolution, either enzymatic or chemical, of a racemic mixture of a derivative of this compound is also a viable strategy to obtain enantiomerically pure compounds. nih.govnih.gov

Table 4: Diastereoselective Amide Formation for Chiral Resolution

| Chiral Carboxylic Acid | Reaction Conditions | Diastereomeric Products | Separation Method |

|---|---|---|---|

| (R)-Mandelic acid | EDCI, HOBt, DMF | (R)-N-(3-(4-(tert-butyl)phenoxy)propyl)-2-hydroxy-2-phenylacetamide and (S)-N-(3-(4-(tert-butyl)phenoxy)propyl)-2-hydroxy-2-phenylacetamide | Column Chromatography |

Parallel Synthesis and Combinatorial Chemistry Approaches in Derivative Generation

The reactivity of the primary amine in this compound makes it an excellent candidate for the construction of chemical libraries using parallel synthesis and combinatorial chemistry techniques. These approaches allow for the rapid generation of a large number of structurally related compounds for high-throughput screening.

In a parallel synthesis approach, the amine can be dispensed into an array of reaction vessels (e.g., a 96-well plate), and a different building block, such as a variety of carboxylic acids or aldehydes for reductive amination, can be added to each well. This allows for the efficient synthesis of a library of individual, purified compounds.

For larger libraries, a split-and-pool combinatorial strategy can be employed. In this method, the amine, attached to a solid support, is divided into several portions, and each portion is reacted with a different building block. The portions are then combined, mixed, and split again for the next reaction step. This process leads to a library of compounds where each bead of the solid support carries a single chemical entity. Although this method generates mixtures of compounds in each reaction vessel, deconvolution strategies can be used to identify the structure of the active compounds. Solution-phase combinatorial synthesis is also a viable option, particularly for smaller, focused libraries. nih.govmdpi.comijpsr.com

Table 5: Illustrative Parallel Synthesis of an Amide Library

| Well | Carboxylic Acid | Product |

|---|---|---|

| A1 | Furan-2-carboxylic acid | N-(3-(4-(tert-butyl)phenoxy)propyl)furan-2-carboxamide |

| A2 | Thiophene-2-carboxylic acid | N-(3-(4-(tert-butyl)phenoxy)propyl)thiophene-2-carboxamide |

| A3 | Pyridine-3-carboxylic acid | N-(3-(4-(tert-butyl)phenoxy)propyl)nicotinamide |

Structure Activity Relationship Sar Studies of Derivatives Originating from 3 4 Tert Butylphenoxy Propan 1 Amine

Elucidating the Influence of Substituent Variations on Biological Interaction Profiles

The biological activity of derivatives based on the 3-(4-tert-butylphenoxy)propan-1-amine scaffold is highly sensitive to variations in substituents, particularly concerning the length of the alkyl chain connecting the phenoxy ring to the amine group. Studies on analogous series, where the terminal primary amine is replaced with a cyclic amine, provide a clear illustration of this principle. These compounds have been investigated as dual-target ligands, showing affinity for the human histamine (B1213489) H₃ receptor (hH₃R) and inhibitory activity against human monoamine oxidase B (hMAO B).

Research indicates that the propylene (B89431) (three-carbon) linker is optimal for high activity at both targets. Elongation of this alkyl chain generally leads to a decrease in biological potency. For instance, in a series of 1-(4-(tert-butylphenoxy)alkyl)piperidine derivatives, the compound with the propylene linker (n=3) displayed the most balanced and potent profile.

Table 1: Influence of Alkyl Chain Length on hMAO B Inhibition

| Compound Structure | Alkyl Chain Length (n) | hMAO B Inhibition IC₅₀ (nM) |

|---|---|---|

| 1-(4-(tert-butylphenoxy)propyl)piperidine | 3 | 48 |

| 1-(4-(tert-butylphenoxy)butyl)piperidine | 4 | 74 |

| 1-(4-(tert-butylphenoxy)pentyl)piperidine | 5 | > 10,000 |

This interactive table demonstrates that increasing the alkyl chain length beyond four carbons dramatically reduces inhibitory activity against hMAO B.

This trend suggests that the spatial distance between the bulky tert-butylphenoxy group and the basic amine nitrogen is a critical determinant for optimal interaction within the binding sites of these biological targets. A propylene linker appears to provide the ideal separation and conformational flexibility for the molecule to adopt a favorable binding pose.

Impact of Amine Functionality Modifications on Receptor Binding

Modification of the amine functionality is a cornerstone of SAR studies for this class of compounds. The nature of the amine group—whether it is primary, secondary, tertiary, or part of a cyclic system—profoundly affects receptor affinity and selectivity. The basicity of the nitrogen atom is crucial for forming ionic or hydrogen bond interactions with acidic residues (e.g., aspartic acid) in receptor binding pockets.

In studies of 4-tert-butylphenoxyalkoxyamine derivatives targeting hH₃R and hMAO B, replacing the primary amine of the parent scaffold with various cyclic amines has yielded significant insights. dntb.gov.uamdpi.com The choice of the cyclic amine ring size and the presence of substituents on the ring can fine-tune the compound's activity. dntb.gov.uamdpi.com

For example, exchanging a piperidine (B6355638) ring for a pyrrolidine (B122466) or an azepane ring alters the steric bulk and conformational constraints around the nitrogen atom, which in turn influences binding affinity. dntb.gov.ua In one study, a pyrrolidine derivative showed increased activity, while azepane maintained similar activity compared to the piperidine analog. dntb.gov.ua

Table 2: Effect of Amine Moiety Modification on hH₃R and hMAO B Activity (Propylene Linker)

| Amine Moiety | hH₃R Affinity Kᵢ (nM) | hMAO B Inhibition IC₅₀ (nM) |

|---|---|---|

| Piperidine | 38 | 48 |

| Pyrrolidine | 13 | 11 |

| Azepane | 36 | 13 |

| 2-Methylpiperidine | 14 | 22 |

| 3-Methylpiperidine | 87 | 56 |

This interactive table highlights how modifications to the cyclic amine structure impact biological activity. Notably, the smaller pyrrolidine ring enhances potency at both targets, while substitution on the piperidine ring shows that the position of the methyl group is critical, with substitution at the 4-position being detrimental to affinity.

These findings underscore that the topography of the binding pocket is highly specific, requiring a precise volume and orientation of the amine group for optimal molecular recognition.

Conformational Analysis and its Correlation with Biological Recognition

The three-dimensional conformation of a ligand is paramount for its interaction with a biological receptor. For flexible molecules like this compound, which possesses several rotatable bonds, conformational analysis is key to understanding its bioactive state. This analysis can be performed using computational methods (like molecular mechanics and quantum chemical calculations) and experimental techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govmdpi.comresearchgate.net

The flexible propanamine linker allows the molecule to adopt numerous conformations in solution. However, it is hypothesized that only one or a small subset of these conformations is "bioactive"—that is, capable of binding to the receptor with high affinity. The energy barrier to adopting this bioactive conformation must be low for the compound to be potent.

While specific conformational studies on this compound are not widely published, analysis of related ligand-receptor systems suggests that a "folded" or "extended" conformation is often preferred. nih.gov A folded conformation might bring the aromatic ring and the amine group into a specific spatial relationship that complements the receptor's binding site topology. Conversely, an extended conformation might be necessary to span two distinct binding sub-pockets. Twists in the molecule, which may arise from bulky substituents, can disrupt the ideal conformation and lead to a significant loss of affinity. nih.gov

Topographical and Steric Effects of the Tert-butylphenoxy Group on Molecular Recognition

The 4-tert-butylphenoxy group serves as a critical anchor for this series of compounds, engaging in significant hydrophobic and van der Waals interactions with the receptor. The tert-butyl group is a common motif in medicinal chemistry used to introduce steric bulk and conformational rigidity. chemrxiv.org Its large, non-polar, and three-dimensional structure occupies a specific volume within the receptor's binding pocket, often a hydrophobic sub-pocket.

The topographical and steric properties of this group influence biological activity in several ways:

Binding Affinity: The bulky tert-butyl group can lead to a high-affinity interaction if it fits snugly into a complementary hydrophobic pocket on the receptor surface, displacing water molecules and resulting in a favorable entropic contribution to binding.

Selectivity: The specific shape and size of the tert-butyl group can be a key determinant of selectivity. Receptors with binding pockets that can accommodate this group will be targeted, while those with smaller or differently shaped pockets will not.

Conformational Restriction: The steric hindrance provided by the tert-butyl group can restrict the rotation of the phenoxy ring and influence the preferred conformations of the flexible alkylamine chain, thereby pre-organizing the ligand for receptor binding. mdpi.com

Development of Quantitative Structure-Activity Relationship (QSAR) Models for Derived Compound Series

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. nih.gov For a series of derivatives from this compound, a QSAR model could be developed to predict their receptor affinity or inhibitory potency.

The process involves calculating a set of molecular descriptors for each compound in the series and then using statistical methods, such as multiple linear regression or partial least squares, to build a mathematical equation that relates these descriptors to the observed biological activity. nih.gov

Hypothetical QSAR Development Steps:

Data Collection: A dataset of synthesized analogs with their measured biological activities (e.g., Kᵢ or IC₅₀ values from Tables 1 and 2) is compiled.

Descriptor Calculation: For each molecule, various physicochemical descriptors are calculated. These can include:

Electronic Descriptors: Partial charges, dipole moment.

Steric Descriptors: Molecular volume, surface area, specific steric parameters (e.g., Taft's Es).

Hydrophobic Descriptors: LogP (partition coefficient), molar refractivity (MR).

Topological Descriptors: Connectivity indices that describe molecular branching.

Model Building: A statistical model is generated to find the best correlation between a combination of descriptors and biological activity. For example, a hypothetical equation might look like: log(1/IC₅₀) = c₀ + c₁(LogP) + c₂(MR) + c₃(Es)

Model Validation: The predictive power of the model is rigorously tested using techniques like cross-validation and by using an external test set of compounds not included in the model's creation. nih.gov

A successful QSAR model for this series could identify the key molecular properties driving activity and guide the rational design of new, more potent derivatives. researchgate.net

Pharmacophore Modeling and Ligand Design Principles

A pharmacophore is an abstract representation of all the steric and electronic features that are necessary to ensure optimal molecular interactions with a specific biological target. nih.govacs.org Based on the SAR data for 4-tert-butylphenoxypropan-1-amine derivatives, a pharmacophore model for activity at targets like the hH₃ receptor or MAO-B can be proposed.

The essential features of such a pharmacophore would likely include:

One Hydrophobic/Aromatic Feature (HY/AR): Representing the tert-butylphenoxy group, which engages in hydrophobic interactions.

One Positive Ionizable Feature (PI): Representing the protonated amine group, which forms a key ionic or hydrogen bond interaction.

Exclusion Volumes: Defining regions of space where steric bulk is not tolerated, which would be informed by the negative impact of certain substitutions (e.g., a 4-methylpiperidine (B120128) group).

The spatial relationship (distances and angles) between these features is critical. For instance, the distance between the center of the hydrophobic feature and the positive ionizable feature would be constrained by the optimal propylene linker.

Table 3: Proposed Pharmacophoric Features

| Feature | Structural Correlate | Interaction Type |

|---|---|---|

| Hydrophobic (HY) | Tert-butyl group and phenyl ring | Van der Waals, Hydrophobic |

This pharmacophore model serves as a powerful tool in drug design. It can be used as a 3D query to screen large virtual databases for new, structurally diverse compounds that possess the same essential features and are therefore likely to be active. nih.gov It also provides a clear set of design principles for the de novo design or optimization of existing ligands.

Investigation of Biological Target Interactions and Mechanistic Insights of 3 4 Tert Butylphenoxy Propan 1 Amine Derivatives Pre Clinical Focus

Ligand-Receptor Binding Studies and Affinities

Radioligand binding assays have been instrumental in determining the affinity of 3-(4-tert-butylphenoxy)propan-1-amine derivatives for their target receptors. A significant body of research has focused on their interaction with the human histamine (B1213489) H₃ receptor (hH₃R).

In a key study, a series of twenty-seven 4-tert-butylphenoxyalkoxyamines were synthesized and evaluated for their affinity to the hH₃R expressed in HEK293 cells, using [³H]Nα-methylhistamine as the radioligand. nih.gov The results, presented as Kᵢ values, indicated a wide range of affinities, from potent (Kᵢ < 100 nM) to weak (Kᵢ > 1500 nM). nih.gov This variability was found to be dependent on the nature of the cyclic amine moiety and the length of the alkyl chain connecting the phenoxy ring to the amine. nih.gov

Derivatives incorporating piperidine (B6355638), 3-methylpiperidine, and azepane as the cyclic amine showed the highest affinities for the hH₃R. nih.gov For instance, the lead compound, 1-(3-(4-tert-butylphenoxy)propyl)piperidine (DL76), demonstrated a strong affinity with a Kᵢ value of 38 nM. nih.govgoettingen-research-online.de Modifications to this parent structure, such as altering the cyclic amine or elongating the alkyl chain, had a significant impact on receptor affinity. nih.gov

| Compound | Amine Moiety | Alkyl Chain Length (n) | hH₃R Kᵢ (nM) |

| DL76 | Piperidine | 3 | 38 |

| 5 | Pyrrolidine (B122466) | 3 | 114 |

| 9 | 2-Methylpiperidine | 3 | 102 |

| 12 | 3-Methylpiperidine | 3 | 31 |

| 28 | Azepane | 3 | 29 |

This table presents a selection of this compound derivatives and their corresponding binding affinities for the human histamine H₃ receptor (hH₃R). Data sourced from Łażewska et al., 2020. nih.gov

These binding studies confirm that the 4-tert-butylphenoxy scaffold is a viable backbone for developing potent H₃R ligands and that specific structural modifications can fine-tune the affinity for this receptor. nih.gov

Enzyme Inhibition Kinetics and Mechanism of Action at the Molecular Level

In addition to receptor binding, derivatives of this compound have been investigated for their potential to inhibit enzyme activity, particularly monoamine oxidase B (MAO-B). MAO-B is a key enzyme in the catabolism of dopamine (B1211576), making it a significant target in neuropharmacology.

The same series of 4-tert-butylphenoxyalkoxyamines that were evaluated for H₃R affinity were also tested for their inhibitory activity against human MAO-B (hMAO-B). nih.gov Many of these compounds displayed potent inhibitory activity, with some exhibiting IC₅₀ values below 50 nM. nih.govgoettingen-research-online.de The lead compound, DL76, showed a balanced dual activity, with an hMAO-B IC₅₀ of 48 nM. nih.govgoettingen-research-online.de

Further mechanistic studies were conducted on selected compounds (DL76, compound 5, and compound 9) to determine the nature of their inhibition of hMAO-B. nih.gov These experiments revealed that the inhibition was reversible. nih.gov This is a crucial finding, as reversible inhibitors can offer a better safety profile compared to irreversible inhibitors, which permanently deactivate the enzyme. The tested compounds exhibited behavior similar to the known reversible MAO-B inhibitor safinamide, and distinct from the irreversible inhibitor rasagiline. nih.gov

The inhibitory potency was also found to be influenced by the structural features of the derivatives. Generally, a shorter alkyl linker (three or four carbons) between the phenoxy group and the amine resulted in more pronounced hMAO-B inhibition. nih.gov Elongation of this chain typically led to a decrease in activity. nih.gov

| Compound | Amine Moiety | Alkyl Chain Length (n) | hMAO-B IC₅₀ (nM) | Inhibition Type |

| DL76 | Piperidine | 3 | 48 | Reversible |

| 5 | Pyrrolidine | 3 | 1100 | Reversible |

| 9 | 2-Methylpiperidine | 3 | 2800 | Reversible |

| 12 | 3-Methylpiperidine | 3 | 1400 | - |

| 28 | Azepane | 3 | 120 | - |

This table summarizes the in vitro inhibitory activity of selected this compound derivatives against human monoamine oxidase B (hMAO-B). Data sourced from Łażewska et al., 2020. nih.gov

These findings highlight the potential of the this compound scaffold for the development of reversible MAO-B inhibitors.

Allosteric Modulation and its Implications for Target Engagement

Currently, there is a lack of specific published research investigating the allosteric modulation of biological targets by this compound derivatives. Allosteric modulators bind to a site on a receptor or enzyme that is distinct from the primary (orthosteric) binding site. This binding can result in a conformational change that alters the affinity or efficacy of the endogenous ligand or a primary drug.

While direct evidence is absent for this specific class of compounds, the concept of allosteric modulation is highly relevant for targets like the histamine H₃ receptor, which is a G protein-coupled receptor (GPCR). GPCRs are known to possess allosteric binding sites that can be targeted to fine-tune receptor signaling with greater specificity and potentially fewer side effects than orthosteric ligands. Future preclinical studies could explore whether derivatives of this compound can act as allosteric modulators of the H₃R or other receptors, which could open new avenues for their therapeutic application.

Cellular Uptake and Intracellular Distribution in In Vitro Systems

Specific studies detailing the cellular uptake and intracellular distribution of this compound derivatives in in vitro systems have not been extensively reported. However, based on the physicochemical properties of these compounds—being small molecules containing an amine group—some general mechanisms of cellular entry can be inferred.

Small, lipophilic molecules can often cross the cell membrane via passive diffusion. The presence of the amine group, which can be protonated at physiological pH, may also facilitate interactions with the negatively charged cell membrane. For compounds targeting intracellular enzymes like MAO-B, which is located on the outer mitochondrial membrane, efficient cellular and subsequent mitochondrial uptake is a prerequisite for their activity.

In vitro cell culture models, such as HEK293 and the neuroblastoma cell line SH-SY5Y, have been used to assess the toxicity of these compounds, which indirectly confirms their ability to enter these cells. nih.gov For example, the lead compound DL76 was found to be non-toxic in both cell lines, suggesting it can be taken up without causing immediate cell death. nih.govgoettingen-research-online.de

Future research utilizing techniques such as fluorescence microscopy with tagged derivatives or liquid chromatography-mass spectrometry (LC-MS) of cell lysates could provide direct evidence and quantitative data on the cellular uptake, accumulation, and subcellular localization of these compounds.

Receptor Selectivity Profiling of Novel Analogs

The selectivity of novel drug candidates for their intended target over other receptors or enzymes is a critical aspect of preclinical evaluation, as it can predict the potential for off-target effects. For derivatives of this compound, selectivity profiling has primarily focused on their activity at the histamine H₃ receptor versus MAO-B.

The research by Łażewska et al. (2020) provides a clear example of such selectivity profiling. nih.gov By determining the Kᵢ values for hH₃R and the IC₅₀ values for hMAO-B for a range of analogs, the study allowed for a direct comparison of their potencies at these two targets. nih.gov

The results showed that structural modifications could shift the selectivity profile. For example, while DL76 exhibited a balanced affinity for both hH₃R (Kᵢ = 38 nM) and hMAO-B (IC₅₀ = 48 nM), other derivatives showed a clear preference for one target over the other. nih.govgoettingen-research-online.de For instance, compound 28 (the azepane derivative) was more potent at the hH₃R (Kᵢ = 29 nM) than at hMAO-B (IC₅₀ = 120 nM). nih.gov Conversely, some analogs in related series have shown higher inhibitory activity for hMAO-B than affinity for hH₃R. nih.gov

Furthermore, some studies on related compounds have also assessed selectivity against MAO-A, the other major isoform of monoamine oxidase. This is important as non-selective MAO inhibitors can have more side effects. The derivatives of this compound have generally been designed and evaluated for their selectivity for MAO-B.

This selectivity profiling is crucial for identifying compounds with the desired pharmacological profile, such as dual-target ligands with balanced activity or highly selective agents for a single target.

In Vitro Assays for Functional Activity Assessment (Excluding Clinical Human Trial Data)

Beyond binding affinity and enzyme inhibition, in vitro functional assays are necessary to determine the pharmacological effect of a compound on its target. For the this compound derivatives targeting the H₃ receptor and MAO-B, several types of functional assays are relevant.

Histamine H₃ Receptor Functional Activity:

The compounds in this class are described as H₃ receptor antagonists. nih.gov The H₃ receptor is a Gᵢ/ₒ-coupled GPCR, and its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Functional antagonism can be assessed using assays that measure this downstream signaling. For example, a cAMP assay in cells expressing the hH₃R can be used to determine if a compound can block the inhibitory effect of an H₃R agonist (like histamine or R-(α)-methylhistamine) on cAMP production.

Another common functional assay for GPCRs is the GTPγS binding assay. H₃R activation stimulates the binding of [³⁵S]GTPγS to the Gα subunit. An antagonist would inhibit the agonist-stimulated [³⁵S]GTPγS binding.

Monoamine Oxidase B Functional Activity:

The functional activity of MAO-B inhibitors is typically assessed by measuring the inhibition of the enzyme's catalytic activity. A common in vitro assay involves incubating the enzyme with the inhibitor and a substrate (such as benzylamine (B48309) or p-tyramine) and then quantifying the formation of one of the reaction products, which include an aldehyde, ammonia (B1221849), and hydrogen peroxide. nih.gov Fluorometric or colorimetric methods are often employed to detect hydrogen peroxide production, providing a measure of the enzyme's activity and the inhibitor's potency. nih.gov

While the primary study on these derivatives focused on binding and inhibition, the description of the compounds as H₃R antagonists implies that their functional activity has been confirmed or is inferred from their structural class. nih.gov

Investigation of Specific Biological Pathways Modulated by Derived Compounds

The dual-target nature of many this compound derivatives—acting as both H₃ receptor antagonists and MAO-B inhibitors—suggests their potential to modulate specific and interconnected biological pathways, primarily within the central nervous system.

The primary pathway implicated is the dopaminergic signaling pathway . This modulation occurs through two distinct mechanisms:

MAO-B Inhibition: By inhibiting MAO-B, these compounds prevent the breakdown of dopamine in the brain. nih.gov This leads to an increase in the synaptic concentration of dopamine, thereby enhancing dopaminergic neurotransmission. This is a well-established mechanism for the treatment of Parkinson's disease. nih.gov

H₃ Receptor Antagonism: The H₃ receptor acts as a presynaptic heteroreceptor on various non-histaminergic neurons, including dopaminergic neurons. Activation of H₃ receptors inhibits the release of dopamine. By acting as antagonists, these compounds block this inhibitory effect, leading to an increased release of dopamine. nih.gov

The combination of these two mechanisms in a single molecule can have a synergistic effect on elevating dopamine levels. nih.gov This modulation of the dopamine pathway is the primary rationale for investigating these compounds for neurodegenerative disorders like Parkinson's disease. nih.govgoettingen-research-online.de

Furthermore, as H₃ receptors also modulate the release of other neurotransmitters such as acetylcholine, norepinephrine, and serotonin, these derivatives have the potential to influence cholinergic, noradrenergic, and serotonergic pathways as well. The preclinical investigation of one of the lead compounds, DL76, in an in vivo model of Parkinson's disease (haloperidol-induced catalepsy) provides further evidence for its modulation of these pathways, resulting in an observable anti-parkinsonian effect. nih.gov

Computational Chemistry and Molecular Modeling of 3 4 Tert Butylphenoxy Propan 1 Amine and Its Derivatives

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are pivotal for understanding the intrinsic electronic properties of 3-(4-Tert-butylphenoxy)propan-1-amine. These calculations can elucidate the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MEP).

The electronic structure is crucial for reactivity. The HOMO-LUMO energy gap, for instance, is a key indicator of chemical reactivity and kinetic stability. A smaller energy gap suggests a molecule is more polarizable and more likely to engage in chemical reactions. For derivatives of the this compound scaffold, modifications to the aromatic ring or the amine group can modulate this energy gap, thereby fine-tuning the molecule's reactivity and interaction with the flavin adenine (B156593) dinucleotide (FAD) cofactor in the MAO active site. The MEP map can identify electron-rich regions (potential hydrogen bond acceptors) and electron-poor regions (potential hydrogen bond donors), which are critical for recognizing and binding to the target protein.

Table 1: Hypothetical Quantum Chemical Properties of this compound

| Property | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | -5.8 eV | Indicates electron-donating capability |

| LUMO Energy | 1.2 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap | 7.0 eV | Relates to chemical stability and reactivity |

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a fundamental computational technique used to predict the preferred orientation and binding affinity of a ligand when it forms a complex with a receptor. nih.gov For this compound and its analogs, docking simulations into the active sites of MAO-A and MAO-B are crucial for understanding their inhibitory activity and selectivity. nih.govmdpi.com

The active site of MAO-B is characterized by a bipartite hydrophobic cavity, often referred to as the "entrance cavity" and the "substrate cavity," which are separated by the Ile199 residue. mdpi.com Docking studies consistently show that the phenoxy moiety of inhibitors often occupies the substrate cavity, engaging in hydrophobic interactions and π-π stacking with key tyrosine residues (Tyr398 and Tyr435) that form an "aromatic cage". researchgate.net The tert-butyl group on the phenoxy ring enhances these hydrophobic interactions, anchoring the ligand firmly in this pocket. The amine-containing propyl chain typically extends towards the entrance cavity. The protonated amine group can form crucial hydrogen bonds or ionic interactions with surrounding residues and water molecules, which contributes significantly to the binding affinity. mdpi.com

Selectivity for MAO-B over MAO-A is often attributed to differences in the active site topology. The substitution of Ile199 in MAO-B with Phe208 in MAO-A creates a smaller, more restricted cavity in MAO-A, which can sterically hinder the binding of certain ligands. researchgate.net

Table 2: Typical Molecular Docking Results for a Phenoxypropanamine Derivative with MAO-B

| Parameter | Result | Details |

|---|---|---|

| Target Protein | Human MAO-B (PDB: 2V5Z) | Crystal structure complexed with safinamide |

| Docking Score | -8.5 kcal/mol | Predicted binding affinity |

| Key Interacting Residues | Tyr398, Tyr435, Ile199, Cys172 | Residues in the MAO-B active site |

Molecular Dynamics Simulations for Conformational Sampling and Binding Dynamics

While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, revealing the conformational changes and stability of the complex over time. nih.govmdpi.com MD simulations can validate the stability of docking poses and provide insights into the role of water molecules and protein flexibility in ligand binding. nih.gov

For a flexible molecule like this compound, MD simulations can explore its various conformations within the MAO-B active site. These simulations can confirm that the key interactions predicted by docking, such as the π-π stacking with the aromatic cage and hydrogen bonds involving the amine group, are maintained over the simulation period. frontiersin.org The root-mean-square deviation (RMSD) of the ligand and protein backbone atoms are monitored to assess the stability of the system. A stable RMSD profile suggests that the ligand has found a favorable and stable binding mode. frontiersin.org

Free Energy Calculations for Ligand Binding Affinities

To obtain a more quantitative prediction of binding affinity, free energy calculation methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are often employed on snapshots from MD trajectories. researchgate.netnih.gov These methods calculate the free energy of binding by combining molecular mechanics energy terms with continuum solvation models. researchgate.netresearchgate.net

These calculations can decompose the binding energy into contributions from different interaction types (van der Waals, electrostatic, solvation energy), providing a deeper understanding of the driving forces behind ligand binding. nih.gov For instance, the strong binding of 4-tert-butylphenoxy derivatives to MAO-B is often driven by favorable van der Waals interactions, stemming from the hydrophobic contacts of the tert-butyl group and the aromatic ring. mdpi.comnih.gov While computationally intensive, these methods generally offer better correlation with experimental binding affinities than standard docking scores. nih.govrsc.org

Table 3: Example of MM/GBSA Binding Free Energy Decomposition (kcal/mol)

| Energy Component | Predicted Value | Contribution to Binding |

|---|---|---|

| Van der Waals Energy | -45.5 | Favorable |

| Electrostatic Energy | -20.1 | Favorable |

| Polar Solvation Energy | +32.8 | Unfavorable |

| Non-polar Solvation Energy | -4.2 | Favorable |

De Novo Design Strategies Guided by Computational Approaches

The this compound scaffold serves as an excellent starting point for de novo design and lead optimization. mdpi.com Computational strategies can be used to grow new molecular fragments from the core scaffold or to perform "scaffold hopping," where the core is replaced with a different chemical moiety that preserves the key binding interactions. researchgate.netnih.gov

Guided by the structural information from docking and MD simulations, new derivatives can be designed to optimize interactions within the MAO-B active site. For example, software can suggest modifications to the amine group to enhance hydrogen bonding networks or add substituents to the phenoxy ring to exploit additional hydrophobic pockets. documentsdelivered.com These in silico designed compounds can then be prioritized for synthesis and experimental testing, accelerating the discovery of novel and more potent inhibitors. compchemhighlights.org

Prediction of ADME (Absorption, Distribution, Metabolism, Excretion) Properties for Pre-clinical Lead Optimization

In the early stages of drug discovery, it is crucial to assess the pharmacokinetic properties of lead candidates. Computational tools can predict various ADME (Absorption, Distribution, Metabolism, Excretion) properties, helping to identify compounds with favorable drug-like characteristics before committing to costly synthesis and in vitro testing. nih.gov

For this compound and its derivatives, key properties of interest include oral bioavailability, blood-brain barrier (BBB) permeability (essential for targeting neurological disorders), and potential interactions with cytochrome P450 (CYP) enzymes, which are involved in drug metabolism. technologynetworks.com Various models, often based on Quantitative Structure-Activity Relationships (QSAR), are used to predict these properties based on the molecule's physicochemical descriptors like lipophilicity (LogP), molecular weight, polar surface area, and number of rotatable bonds. phcogj.comresearchgate.net For instance, compounds designed as MAO-B inhibitors for Parkinson's disease must be predicted to cross the BBB effectively. mdpi.commdpi.com

Table 4: Predicted ADME Properties for a Hypothetical Derivative

| Property | Descriptor | Predicted Value | Drug-Likeness Assessment |

|---|---|---|---|

| Absorption | Oral Bioavailability Score | 0.55 | Good |

| GI Absorption | High | Favorable for oral administration | |

| Distribution | BBB Permeant | Yes | Suitable for CNS targets |

| Metabolism | CYP2D6 Inhibitor | No | Low risk of drug-drug interactions |

| Physicochemical | Lipinski's Rule of 5 | 0 violations | Good drug-like properties |

Analytical Methodologies for Research Applications Involving 3 4 Tert Butylphenoxy Propan 1 Amine

Spectroscopic Techniques for Structural Elucidation of Derivatives (e.g., NMR, MS, IR)

Spectroscopic methods are fundamental tools for the structural elucidation of organic molecules. For derivatives of 3-(4-tert-butylphenoxy)propan-1-amine, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy provides a comprehensive understanding of their molecular architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful technique for determining the precise structure of organic compounds in solution. Both ¹H (proton) and ¹³C (carbon-13) NMR are used to map the carbon-hydrogen framework of a molecule.

In a typical ¹H NMR spectrum of a derivative, the protons of the tert-butyl group would appear as a sharp singlet at approximately 1.3 ppm. The aromatic protons on the phenoxy ring typically resonate in the range of 6.8 to 7.3 ppm, with their splitting patterns revealing the substitution pattern on the ring. The protons of the propan-1-amine chain exhibit characteristic signals: the two methylene (B1212753) groups adjacent to the oxygen and nitrogen atoms (O-CH₂ and N-CH₂) would appear as triplets, while the central methylene group (-CH₂-) would be a multiplet.

¹³C NMR spectroscopy provides information on the carbon skeleton. The quaternary carbon of the tert-butyl group and the carbon attached to the oxygen on the aromatic ring are readily identifiable. The chemical shifts of the aromatic carbons can confirm the substitution pattern.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ) for a Hypothetical Derivative of this compound in CDCl₃ Note: This data is illustrative and based on typical chemical shifts for similar structural motifs. rsc.orgutsouthwestern.eduresearchgate.netnih.gov

Mass Spectrometry (MS)

MS is used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula. The fragmentation pattern observed in the mass spectrum offers valuable structural information. For derivatives of this compound, common fragmentation pathways include:

α-Cleavage: The bond between the carbons alpha and beta to the nitrogen atom is prone to cleavage. For a primary amine, this would result in the formation of a stable iminium ion, often seen as the base peak. For instance, cleavage of the C-C bond adjacent to the nitrogen can yield a characteristic fragment. libretexts.orgdocbrown.info

Loss of the tert-butyl group: Fragmentation can occur via the loss of a methyl radical (CH₃•) from the molecular ion, followed by further fragmentation. The loss of the entire tert-butyl group is also a common pathway. researchgate.net

Cleavage of the ether bond: The C-O ether linkage can cleave, leading to fragments corresponding to the phenoxy and the propanamine moieties.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of a this compound derivative would be expected to show characteristic absorption bands:

N-H stretching: Primary amines typically show two bands in the region of 3300-3500 cm⁻¹ corresponding to symmetric and asymmetric stretching vibrations.

C-H stretching: Aromatic C-H stretches appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the tert-butyl and propyl groups are observed just below 3000 cm⁻¹.

C-O stretching: The aryl-alkyl ether linkage gives rise to a strong absorption band around 1240 cm⁻¹ (asymmetric C-O-C stretch) and 1040 cm⁻¹ (symmetric C-O-C stretch).

Aromatic C=C stretching: These are typically observed in the 1500-1600 cm⁻¹ region.

Chromatographic Methods for Purity Assessment and Reaction Monitoring (e.g., HPLC, GC)

Chromatographic techniques are essential for separating components of a mixture, making them indispensable for assessing the purity of synthesized compounds and for monitoring the progress of chemical reactions.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the analysis of non-volatile and thermally sensitive compounds, which is often the case for amine derivatives. A common mode for these compounds is reversed-phase HPLC, where a nonpolar stationary phase (like C18) is used with a polar mobile phase. nih.govchula.ac.th

For purity assessment, a sample is injected into the HPLC system, and the detector response is recorded over time. A pure compound will ideally show a single peak. The percentage purity can be calculated from the relative area of the main peak. For reaction monitoring, small aliquots of the reaction mixture are analyzed at different time points to track the consumption of starting materials and the formation of the product.

Table 2: Typical HPLC Conditions for Analysis of Aromatic Amine Derivatives nih.govresearchgate.net

Gas Chromatography (GC)

GC is suitable for volatile and thermally stable compounds. While primary amines can sometimes be analyzed directly, they may exhibit poor peak shape due to interactions with the column. Therefore, derivatization is often employed to convert the amine into a less polar, more volatile derivative (e.g., an amide or a silylated amine) prior to GC analysis. GC coupled with a Flame Ionization Detector (FID) is excellent for quantification and purity assessment, while GC coupled with a Mass Spectrometer (GC-MS) provides both separation and structural identification of components.

Crystallographic Analysis of Derived Compounds for Absolute Stereochemistry and Conformation

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline compound. This technique provides precise information about bond lengths, bond angles, and the absolute stereochemistry and conformation of a molecule in the solid state.

For a chiral derivative of this compound, obtaining a single crystal suitable for X-ray diffraction would allow for the unambiguous assignment of its absolute configuration (R or S). The analysis also reveals the preferred conformation of the molecule in the crystal lattice, including the torsion angles of the flexible propanamine chain and the orientation of the tert-butylphenoxy group. rsc.orgrsc.orgnih.gov This information is invaluable for structure-activity relationship (SAR) studies and for computational modeling, such as molecular docking, where the precise 3D structure of a ligand is required. researchgate.net

The process involves growing a high-quality single crystal of the compound, mounting it on a diffractometer, and bombarding it with X-rays. The resulting diffraction pattern is analyzed to generate an electron density map, from which the atomic positions can be determined.

In Vitro Assay Development and Validation for Biological Screening (Excluding Clinical Human Trial Data)

Once a derivative has been synthesized and characterized, its biological activity can be assessed using various in vitro assays. These assays are performed in a controlled laboratory environment, typically using isolated enzymes, cells, or microorganisms.

Enzyme Inhibition Assays

Derivatives of related phenoxypropanamine structures have been investigated as inhibitors of enzymes like monoamine oxidase (MAO). evotec.com Developing an assay to screen for MAO inhibition would be a relevant application.

A typical MAO inhibition assay involves incubating the enzyme (MAO-A or MAO-B) with the test compound at various concentrations. evotec.comassaygenie.com A substrate that produces a fluorescent or luminescent signal upon conversion by the enzyme is then added. promega.combio-techne.com The activity of the enzyme is measured by monitoring the signal change over time. A decrease in signal in the presence of the test compound indicates inhibition. The data is used to calculate the IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

Table 3: Example Protocol for an In Vitro Monoamine Oxidase (MAO) Inhibition Assay evotec.comevotec.com

Antimicrobial Susceptibility Testing

The structural motif of this compound derivatives may also warrant screening for antimicrobial activity. Standard methods recommended by organizations like the Clinical and Laboratory Standards Institute (CLSI) are typically employed.

The broth microdilution method is a common technique used to determine the Minimum Inhibitory Concentration (MIC) of a compound. nih.govaustinpublishinggroup.com This involves preparing two-fold serial dilutions of the test compound in a liquid growth medium in a 96-well plate. Each well is then inoculated with a standardized suspension of a specific bacterium or fungus. nih.govasm.org After incubation (e.g., 18-24 hours), the wells are visually inspected for microbial growth. The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. sciopen.com

Table of Compounds Mentioned

Future Directions and Emerging Research Avenues for 3 4 Tert Butylphenoxy Propan 1 Amine in Academic Research

Exploration of Novel Synthetic Methodologies

The synthesis of 3-(4-Tert-butylphenoxy)propan-1-amine and its derivatives is a cornerstone for its future applications. While traditional methods like nucleophilic substitution of 4-tert-butylphenol (B1678320) with 3-halopropanamines are established, future research is likely to focus on more efficient, sustainable, and versatile synthetic strategies.

One promising area is the development of novel catalytic systems. For instance, the use of copper- or palladium-based catalysts could facilitate cross-coupling reactions, enabling the formation of the ether linkage under milder conditions and with greater functional group tolerance. Biocatalysis, employing enzymes like transaminases, also presents a green alternative for the asymmetric synthesis of chiral derivatives, which is crucial for developing stereospecific bioactive compounds.

Another avenue of exploration is the use of flow chemistry. Continuous flow reactors can offer precise control over reaction parameters, leading to higher yields, improved safety, and easier scalability compared to traditional batch processes. This would be particularly advantageous for producing libraries of derivatives for high-throughput screening.

Furthermore, the development of novel protecting group strategies will be important. While the Boc group is commonly used to protect the amine functionality during synthesis, researchers are exploring more readily cleavable or orthogonal protecting groups to streamline multi-step synthetic sequences.

| Synthetic Approach | Potential Advantages | Research Focus |

| Novel Catalysis | Milder reaction conditions, higher yields, improved functional group tolerance. | Development of new metal-based catalysts and biocatalytic methods. |

| Flow Chemistry | Enhanced reaction control, improved safety and scalability, rapid optimization. | Adaptation of existing synthetic routes to continuous flow systems. |

| Advanced Protecting Groups | Increased efficiency in multi-step synthesis, improved orthogonality. | Design and application of novel amine protecting groups. |

Application in the Design of Advanced Materials

The bifunctional nature of this compound, with its reactive amine and bulky phenoxy group, makes it an attractive building block for advanced materials. While its direct application is still an emerging area, its structural components suggest significant potential.

The primary amine group can act as a curing agent for epoxy resins. threebond.co.jpdelamine.com The incorporation of the 4-tert-butylphenoxy moiety could impart desirable properties to the resulting thermoset, such as increased hydrophobicity, improved thermal stability, and enhanced resistance to chemical degradation. Future research could focus on synthesizing and characterizing epoxy networks cured with this amine to evaluate their mechanical and thermal properties for applications in coatings, adhesives, and composites. google.com

Moreover, this compound can serve as a monomer for the synthesis of novel polymers like polyamides and polyimides. The bulky tert-butyl group could disrupt chain packing, leading to polymers with increased solubility and processability, which are often challenges in the field of high-performance polymers. These materials could find use in applications requiring specific optoelectronic properties or as membranes for gas separation.

The amine functionality also allows for the grafting of this molecule onto polymer backbones, creating functional polymers with tailored surface properties. rsc.org For example, modifying a polymer surface with this compound could enhance its hydrophobicity or create a reactive handle for further functionalization, which is relevant for biomedical devices and specialty coatings.

Development of Next-Generation Bioactive Compounds

A significant area of future research for this compound lies in the development of new therapeutic agents. The 4-tert-butylphenoxy scaffold has already been identified as a key component in dual-target ligands for neurodegenerative diseases like Parkinson's disease.

One study designed a series of 4-tert-butylphenoxyalkoxyamines as dual-target ligands for the histamine (B1213489) H3 receptor (H3R) and monoamine oxidase B (MAO-B), both of which are important targets in Parkinson's disease treatment. The lead compound from this series demonstrated a balanced activity against both targets, highlighting the potential of this scaffold in designing multi-target-directed ligands.

Future research will likely expand on this by exploring modifications to the amine group and the alkyl chain to optimize potency and selectivity for these and other neurological targets. The development of derivatives with improved blood-brain barrier permeability will also be a key focus.

Beyond neurodegenerative diseases, the antimicrobial and antifungal potential of related structures suggests another promising avenue. For example, derivatives of 1-[(2,4-(di-tert-butylphenoxy))-3-dialkylamino-2-propanol] have shown marked antibacterial and antifungal effects. sigmaaldrich.com Systematic modification of the this compound structure could lead to the discovery of new antimicrobial agents with novel mechanisms of action, which is crucial in the face of rising antibiotic resistance.

Integration with High-Throughput Screening Technologies

High-throughput screening (HTS) is a powerful tool in drug discovery that allows for the rapid testing of large numbers of compounds for a specific biological activity. researchgate.netgoogle.com The this compound scaffold is well-suited for the creation of compound libraries for HTS campaigns.

Future research will involve the use of combinatorial chemistry to generate large and diverse libraries of derivatives. By varying the substituents on the aromatic ring and modifying the amine functionality, researchers can create a wide array of molecules for screening. These libraries can then be screened against a multitude of biological targets, including G-protein-coupled receptors (GPCRs), enzymes, and ion channels, to identify "hit" compounds. honrepoxy.com

Phenotypic screening, which assesses the effects of compounds on whole cells or organisms, is another HTS approach where these libraries could be valuable. rsc.org This can help identify compounds that modulate complex biological pathways without a priori knowledge of the specific molecular target. The integration of automated synthesis and HTS will be crucial for accelerating the discovery of new bioactive compounds based on this scaffold.

| HTS Approach | Application for this compound | Potential Outcomes |

| Target-Based Screening | Screening of derivative libraries against specific enzymes or receptors. | Identification of potent and selective "hit" compounds for further optimization. |

| Phenotypic Screening | Testing libraries for effects on cellular models of disease. | Discovery of compounds with novel mechanisms of action and identification of new therapeutic targets. |

| Fragment-Based Screening | Using smaller, less complex fragments of the molecule to identify binding interactions. | Building up more potent lead compounds from initial fragment hits. |

Predictive Modeling for Enhanced Compound Design and Selection

Computational methods are becoming increasingly important in modern drug discovery for predicting the properties and activities of new molecules, thereby reducing the time and cost of research. For this compound, predictive modeling techniques like Quantitative Structure-Activity Relationship (QSAR) studies will be instrumental.

QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. evonik.com By developing QSAR models for derivatives of this compound, researchers can predict the activity of novel, unsynthesized compounds and prioritize the synthesis of the most promising candidates. For instance, 3D-QSAR studies on similar scaffolds have been used to understand the steric, electrostatic, and hydrophobic requirements for binding to targets like the dopamine (B1211576) D3 receptor. researchgate.net

Molecular docking simulations can be used to predict how these molecules bind to the active site of a target protein. This can provide insights into the key interactions that are responsible for biological activity and can guide the design of more potent and selective derivatives. The combination of molecular docking and molecular dynamics simulations can further refine our understanding of the binding process.

Expansion into Diverse Biological Target Classes

While initial research has focused on neurological targets like the histamine H3 receptor and MAO-B, the structural features of this compound suggest that it could interact with a wide range of other biological targets.

The phenoxypropanamine scaffold is a common feature in many pharmacologically active compounds, particularly those targeting GPCRs. Future research could explore the activity of this compound derivatives against other GPCRs, such as adrenergic, serotonergic, and dopaminergic receptors, which are implicated in a variety of physiological processes and diseases.

Enzymes are another major class of drug targets. sigmaaldrich.com The potential for this scaffold to inhibit enzymes like MAO-B suggests that libraries of its derivatives could be screened against other enzyme families, such as kinases, proteases, and phosphatases, which are involved in cancer, inflammation, and metabolic disorders. The primary amine group can be readily modified to introduce functionalities that can interact with the active sites of these enzymes.

Furthermore, the lipophilic nature of the tert-butyl group may facilitate interaction with lipid-binding proteins or ion channels in cell membranes. Exploring these less conventional target classes could uncover entirely new therapeutic applications for this versatile chemical scaffold.

Q & A

Q. What are the optimal synthetic routes for 3-(4-tert-butylphenoxy)propan-1-amine, and how can purity be ensured?

- Methodological Answer : A common approach involves reductive alkylation of 4-tert-butylphenol derivatives with propan-1-amine precursors. For example, aldehydes such as 4-[1-[(tert-butyldimethylsilyl)oxy]cyclopropyl]butanal can react with amines under catalytic hydrogenation conditions to yield structurally analogous compounds . Purity is typically ensured via column chromatography (silica gel) and validated using HPLC with UV detection (e.g., relative retention time analysis as described for related amines) .

Q. Which spectroscopic methods are recommended for characterizing this compound?

- Methodological Answer :

- NMR spectroscopy : Use - and -NMR to confirm the tert-butyl group (δ ~1.3 ppm for ) and phenoxy-propanamine backbone.

- Mass spectrometry : High-resolution MS (HRMS) can verify molecular weight (e.g., expected m/z ~235 for CHNO) .

- HPLC : Compare retention times against reference standards, adjusting mobile phases (e.g., acetonitrile/water gradients) to resolve impurities .

Q. What safety protocols are critical during handling and storage of this compound?

- Methodological Answer :

- Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact.

- Store under inert gas (argon/nitrogen) at room temperature to prevent degradation .

- Dispose of waste via licensed chemical disposal services to mitigate environmental risks .

Advanced Research Questions

Q. How does structural modification of the phenoxy group (e.g., tert-butyl vs. methoxy) influence biological activity?

- Methodological Answer : Compare analogs like 3-(4-methoxyphenoxy)propan-1-amine and tert-butyl derivatives using receptor-binding assays (e.g., calcium channel interactions). For example, tert-butyl groups enhance steric bulk, potentially stabilizing RyR2/SERCA2a interactions in cardiac tissue, as seen in structurally related 1,4-benzothiazepines . Use molecular docking simulations to predict binding affinity changes.

Q. What strategies resolve discrepancies in analytical data (e.g., conflicting retention times or MS fragmentation patterns)?

- Methodological Answer :

- Cross-validate with multiple techniques : Combine HPLC, GC-MS, and NMR to confirm identity.

- Adjust chromatographic conditions : For HPLC, optimize pH (e.g., phosphate buffers) or column type (C18 vs. phenyl-hexyl) to improve peak resolution .